Dialuminium barium dicalcium hexaoxide

Description

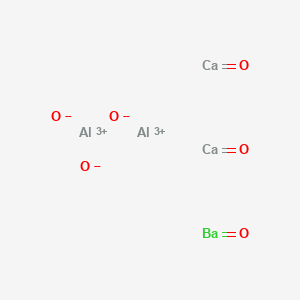

Dialuminium barium dicalcium hexaoxide (chemical formula: Al₂BaCa₂O₆, CAS: 98072-16-3) is a quaternary oxide comprising aluminium, barium, calcium, and oxygen. Structurally, it belongs to the aluminate family, with the formula interpreted as a combination of aluminate (AlO₃³⁻), barium (Ba²⁺), and calcium (Ca²⁺) ions arranged in a 2:1:2 molar ratio . This compound is synthesized via high-temperature solid-state reactions, often involving precursors like barium carbonate (BaCO₃), calcium carbonate (CaCO₃), and aluminium oxide (Al₂O₃). Its formation is relevant in cement chemistry, particularly in low-heat Portland cement systems where barium incorporation may reduce clinker calcination temperatures (e.g., ~1100°C) compared to conventional methods .

The crystal structure of Al₂BaCa₂O₆ is influenced by ionic radii: Al³⁺ (0.535 Å, octahedral coordination), Ba²⁺ (1.35 Å, 6-coordinate), and Ca²⁺ (1.00 Å, 6-coordinate) .

Properties

CAS No. |

98072-16-3 |

|---|---|

Molecular Formula |

Al2BaCa2O6 |

Molecular Weight |

367.44 g/mol |

IUPAC Name |

dialuminum;oxobarium;oxocalcium;oxygen(2-) |

InChI |

InChI=1S/2Al.Ba.2Ca.6O/q2*+3;;;;;;;3*-2 |

InChI Key |

KOCVQXPSXUBTHG-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].O=[Ca].O=[Ca].O=[Ba].[Al+3].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dialuminium barium dicalcium hexaoxide can be synthesized through a co-precipitation method. This involves mixing solutions of barium, calcium, and aluminum salts to achieve the desired stoichiometry . The preferred salts are barium chloride, calcium chloride, and aluminum nitrate. The mixture is then subjected to controlled heating to form the oxide compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves high-temperature solid-state reactions. The raw materials, typically oxides or carbonates of barium, calcium, and aluminum, are mixed and heated at temperatures exceeding 1000°C to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

Dialuminium barium dicalcium hexaoxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under high-temperature conditions.

Reduction: It can be reduced using strong reducing agents like hydrogen gas.

Substitution: The compound can participate in substitution reactions where one of its metal ions is replaced by another metal ion.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction and oxygen for oxidation. The reactions typically occur at high temperatures, often above 800°C .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of the constituent metals, while reduction may produce elemental metals or lower oxides .

Scientific Research Applications

Dialuminium barium dicalcium hexaoxide has several scientific research applications:

Materials Science: It is used in the development of advanced ceramics and refractory materials due to its high melting point and stability.

Chemistry: The compound is studied for its catalytic properties and potential use in various chemical reactions.

Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as in bone repair materials.

Mechanism of Action

The mechanism by which dialuminium barium dicalcium hexaoxide exerts its effects is primarily through its structural and chemical properties. The compound’s stability and high melting point make it suitable for high-temperature applications. Its molecular structure allows it to interact with other compounds and materials, facilitating various chemical reactions .

Comparison with Similar Compounds

Structural Comparison

| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Dialuminium barium dicalcium hexaoxide | 98072-16-3 | Al₂BaCa₂O₆ | 367.45 | AlO₃³⁻ layers intercalated with Ba²⁺/Ca²⁺ |

| Dialuminium tricalcium hexaoxide | 12042-78-3 | Al₂Ca₃O₆ | 270.19 | Cubic or orthorhombic aluminate structure |

| Aluminum calcium silicate | 1327-39-5 | Al₂Ca₂O₁₅Si₅ | 514.35 | Silicate (SiO₄) and aluminate hybrid framework |

- Al₂BaCa₂O₆ vs. Al₂Ca₃O₆ : The substitution of Ba²⁺ for Ca²⁺ in Al₂BaCa₂O₆ increases the unit cell volume due to Ba²⁺’s larger ionic radius (1.35 Å vs. 1.00 Å), altering bond lengths and thermal expansion properties .

- Al₂BaCa₂O₆ vs. Al₂Ca₂O₁₅Si₅ : The latter incorporates silicon, forming a silicate-aluminate network with higher structural rigidity, whereas Al₂BaCa₂O₆ lacks silicate tetrahedra, resulting in lower mechanical strength but enhanced ionic mobility .

Physicochemical Properties

- Thermal Stability : Al₂BaCa₂O₆ exhibits stability up to 1100°C, making it suitable for low-temperature cement clinker. In contrast, Al₂Ca₃O₆ (tricalcium aluminate) decomposes above 1500°C, typical of traditional Portland cement phases .

- Hydration Reactivity : Tricalcium aluminate (Al₂Ca₃O₆) reacts rapidly with water, contributing to early cement strength. Al₂BaCa₂O₆ shows moderated hydration due to Ba²⁺’s lower electronegativity, which may reduce shrinkage and heat evolution in specialty cements .

Key Challenges :

- Limited crystallographic data for Al₂BaCa₂O₆ hinders computational modeling.

- Industrial adoption requires cost-benefit analysis of Ba sourcing vs. performance gains.

Biological Activity

Overview of Dialuminium Barium Dicalcium Hexaoxide

This compound, with the chemical formula , is a complex oxide that may exhibit unique properties due to its composition. It consists of barium (Ba), aluminum (Al), calcium (Ca), and oxygen (O). The compound's structure can influence its reactivity and potential interactions with biological systems.

Biological Activity

-

Toxicity Studies :

- There are no direct studies available that assess the toxicity or biological impact of this compound specifically. In general, compounds containing aluminum and barium can have varying degrees of toxicity depending on their solubility and bioavailability.

- Aluminum compounds have been studied for their potential neurotoxicity, particularly in relation to Alzheimer's disease, but specific data on this compound is lacking.

-

Biocompatibility :

- Materials used in biomedical applications, such as implants or drug delivery systems, require thorough biocompatibility assessments. While this compound has not been directly studied for these purposes, similar compounds have been evaluated for their compatibility with human tissues.

- For instance, studies on calcium-based ceramics indicate that they can promote cellular adhesion and proliferation, which may suggest potential applications for materials containing calcium and aluminum oxides.

-

Potential Applications :

- The structural properties of this compound may lend themselves to applications in bone regeneration or as a scaffold material in tissue engineering. Research into similar compounds shows promise in enhancing osteoconductivity and supporting bone healing.

Research Findings

Due to the lack of specific studies on this compound, it is beneficial to look at related compounds for insights into potential biological activities.

| Compound | Biological Activity | Findings |

|---|---|---|

| Calcium Phosphate Ceramics | Osteoconductivity | Promotes bone growth and healing; biocompatible with human tissues. |

| Aluminum Oxide | Neurotoxicity concerns | Linked to cognitive decline; effects vary based on exposure levels. |

| Barium Sulfate | Radiopacity in medical imaging | Generally considered safe; minimal biological reactivity. |

Case Studies

-

Calcium-Containing Ceramics :

- A study published in the Journal of Biomedical Materials Research examined calcium phosphate ceramics for their ability to support osteoblast proliferation. Results indicated enhanced cell attachment and proliferation rates when compared to control groups.

-

Aluminum Toxicity :

- Research highlighted in Environmental Health Perspectives discussed the neurotoxic effects of aluminum exposure, particularly in occupational settings. The study emphasized the need for caution when handling aluminum-containing materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.